molecular formula C17H23N3O3S B2604031 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione CAS No. 1225158-36-0

3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione

Cat. No.: B2604031
CAS No.: 1225158-36-0
M. Wt: 349.45
InChI Key: CBGOSOMDJAAORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with an amino group and a thiolane-1,1-dione moiety

Scientific Research Applications

3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole ring through the reaction of hydrazine derivatives with 1,3-diketones.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-(3-methyl-4-propan-2-yloxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-11(2)23-16-5-4-13(8-12(16)3)15-9-17(18)20(19-15)14-6-7-24(21,22)10-14/h4-5,8-9,11,14H,6-7,10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGOSOMDJAAORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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